2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
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Overview
Description
2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethylphenoxy group and a phenylthiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the core thiazole structure. The process often includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Incorporation of the Ethylphenoxy Group: This step may involve a nucleophilic substitution reaction where the ethylphenoxy group is attached to the core structure.
Final Amidation: The final step involves the formation of the amide bond, typically through a coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, Sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The phenylthiazolyl group is particularly important for its binding affinity, while the ethylphenoxy group may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
- 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]-Methylene]-2,4-thiazolidinedione
- (2-phenyl-thiazol-4-yl)-acetic acid ethyl ester
Uniqueness
2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24N2O2S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H24N2O2S/c1-3-17-9-11-20(12-10-17)26-16(2)21(25)23-14-13-19-15-27-22(24-19)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,23,25) |
InChI Key |
ZDMXMOABYVEDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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